Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding amino acid derivative through a series of reactions, including reductive amination.
Esterification: The amino acid derivative is then esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Formation of 2-amino-2-(4-bromophenyl)propanoic acid.
Reduction: Formation of Methyl 2-amino-2-phenylpropanoate hydrochloride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its structural similarity to natural amino acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine substituent enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
- Methyl 2-amino-2-(4-chlorophenyl)propanoate hydrochloride
- Methyl 2-amino-2-(4-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is unique due to the presence of the bromine atom at the para position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the bromine atom provides a balance between reactivity and stability, making it particularly useful in various applications.
Properties
Molecular Formula |
C10H13BrClNO2 |
---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H |
InChI Key |
RBVXDWUPDCKYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |
Origin of Product |
United States |
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